molecular formula C27H35N5O2 B1671105 Edicotinib CAS No. 1142363-52-7

Edicotinib

Cat. No.: B1671105
CAS No.: 1142363-52-7
M. Wt: 461.6 g/mol
InChI Key: BNVPFDRNGHMRJS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Edicotinib, also known as JNJ-40346527, is an oral, selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) tyrosine kinase . CSF-1R is a receptor tyrosine kinase that is primarily expressed on the myeloid lineage, including macrophages and granulocytes . CSF-1R ligands promote survival, proliferation, and differentiation of macrophages and microglia, and they also spur the growth of some cancers .

Mode of Action

This compound interacts with CSF-1R, leading to a dose-dependent decrease of CSF-1R activation . This interaction results in the inhibition of the ERK1/2 phosphorylation .

Biochemical Pathways

The inhibition of CSF-1R by this compound affects several biochemical pathways. It impairs cholesterol synthesis, fatty acid metabolism, and hypoxia-driven expression of dihydropyrimidine dehydrogenase, an enzyme responsible for the 5-fluorouracil macrophage-mediated chemoresistance . This inhibition leads to a downregulation of the expression of SREBP2, a transcription factor that controls cholesterol and fatty acid synthesis .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. In Alzheimer’s disease, activation and proinflammatory cytokine release by microglia are essential mediators of pathology. This compound has been tested in mouse models of prion disease and tauopathy, where it entered the brain and inhibited proliferation of microglia . It also blocked microglia proliferation and the production of the cytokines IL1β and TNFα . Furthermore, it reduced tau phosphorylation and neurodegeneration in the spinal cord, improved motor skills, and normalized the gene expression profile of microglia .

Action Environment

The action of this compound can be influenced by environmental factors, particularly the cellular environment. The immune composition of the tumor microenvironment (TME) differs across soft tissue and bone, the most common site of treatment-refractory metastasis . Understanding immunosuppressive mechanisms specific to TMEs will enable rational immunotherapy strategies to generate effective antitumor immune responses . This compound may alter the balance within the prostate TME to promote antitumor immune responses .

Preparation Methods

The synthesis of JNJ-40346527 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of chemical reactions involving heteroaryl carboxamides and other organic intermediates . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

JNJ-40346527 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: JNJ-40346527 can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Comparison with Similar Compounds

JNJ-40346527 is unique in its high selectivity for CSF-1R compared to other similar compounds. Some similar compounds include:

Properties

IUPAC Name

5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O2/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVPFDRNGHMRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142363-52-7
Record name Edicotinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1142363527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-40346527
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12504
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EDICOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NU609VYNF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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